molecular formula C10H11ClF3N B13949720 N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine

N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13949720
M. Wt: 237.65 g/mol
InChI Key: KNSPHGLAGVZIEI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an ethanamine group substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and trifluoromethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzyl chloride is reacted with trifluoromethylamine under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.

    N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine: Similar structure but with a fluorine atom instead of chlorine.

    N-(4-chlorobenzyl)-N-(trifluoromethyl)propylamine: Similar structure but with a propyl group instead of an ethanamine group.

Uniqueness

N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C10H11ClF3N/c1-2-15(10(12,13)14)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3

InChI Key

KNSPHGLAGVZIEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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